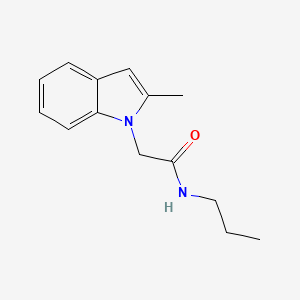
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with a methyl group at the 2-position and a propylacetamide group at the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide typically involves the following steps:
Formation of 2-Methylindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.
N-alkylation: The 2-methylindole undergoes N-alkylation with propylamine to form N-propyl-2-methylindole.
Acetylation: The final step involves the acetylation of N-propyl-2-methylindole with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: N-propyl-2-methylindole-1-amine.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The propylacetamide group may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylindole: Lacks the propylacetamide group, making it less versatile in biological applications.
N-propylindole: Similar structure but without the methyl group at the 2-position.
Indole-3-acetamide: Contains an acetamide group at the 3-position instead of the 1-position.
Uniqueness
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl group at the 2-position and the propylacetamide group at the nitrogen atom enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
163629-02-5 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
2-(2-methylindol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-3-8-15-14(17)10-16-11(2)9-12-6-4-5-7-13(12)16/h4-7,9H,3,8,10H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
OIZPBWGTJSIIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CN1C(=CC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)






